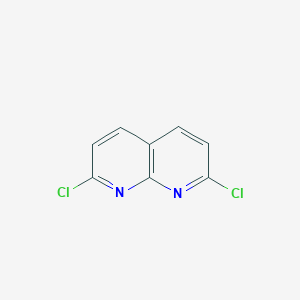

2,7-Dichloro-1,8-naphthyridine

Vue d'ensemble

Description

2,7-Dichloro-1,8-naphthyridine is a compound with the molecular formula C8H4Cl2N2 . It is a structural analog of the functional group 2,7-dichloroquinoline . The protonated form of this molecule reacts with aryl chlorides to produce hydrogen bonds and generate supramolecular complexes . These complexes have been shown to be stable in solution and have low efficiency for electron transfer reactions .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 2,7-Dichloro-1,8-naphthyridine, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . An efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines has also been reported .Molecular Structure Analysis

The molecular structure of 2,7-Dichloro-1,8-naphthyridine consists of a naphthyridine core with two chlorine atoms attached at the 2nd and 7th positions . The average mass of the molecule is 199.037 Da and the monoisotopic mass is 197.975159 Da .Chemical Reactions Analysis

The protonated form of 2,7-Dichloro-1,8-naphthyridine reacts with aryl chlorides to produce hydrogen bonds and generate supramolecular complexes . These complexes have been shown to be stable in solution and have low efficiency for electron transfer reactions .Physical And Chemical Properties Analysis

2,7-Dichloro-1,8-naphthyridine has a density of 1.5±0.1 g/cm3, a boiling point of 312.2±37.0 °C at 760 mmHg, and a flash point of 171.7±12.1 °C . It has a molar refractivity of 50.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 133.9±3.0 cm3 .Applications De Recherche Scientifique

Medicinal Chemistry

2,7-Dichloro-1,8-naphthyridine: is a compound of interest in medicinal chemistry due to its structural similarity to naphthyridine derivatives that exhibit a broad spectrum of biological activities . These compounds have been used as antihypertensives, antiarrhythmics, and immunostimulants. Their potential medicinal activity makes them valuable for the design of new therapeutic agents, particularly as binding units in the molecular design of synthetic receptors .

Organic Synthesis

In organic synthesis, 2,7-Dichloro-1,8-naphthyridine serves as a versatile intermediate. It can be used to synthesize various difunctionalized naphthyridine derivatives, which are important for creating complex molecular architectures with potential applications in drug development and other areas of chemical research .

Materials Science

The compound’s unique structure allows it to be used in materials science, particularly in the development of light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors . Its ability to act as a ligand in coordination chemistry enhances its utility in creating complex materials with specific photophysical properties.

Agriculture

In the agricultural sector, derivatives of naphthyridine, which include 2,7-Dichloro-1,8-naphthyridine , have been utilized as herbicide safeners . These compounds help protect crops from the toxic effects of herbicides, ensuring the safety and efficacy of weed control measures.

Pharmacology

Pharmacologically, 2,7-Dichloro-1,8-naphthyridine and its derivatives are explored for their therapeutic potential. The structural core of naphthyridine is present in several antibacterial agents related to fluoroquinolones, indicating the significance of this scaffold in the development of new antibacterial drugs .

Mécanisme D'action

Target of Action

It is known that 1,8-naphthyridine derivatives, such as enoxacin, nalidixic acid, and trovafloxacin, have antibacterial properties related to the fluoroquinolones . This suggests that 2,7-Dichloro-1,8-naphthyridine may also interact with bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones.

Mode of Action

Based on its structural similarity to other 1,8-naphthyridine derivatives, it is plausible that it interferes with dna replication in bacteria by inhibiting dna gyrase and topoisomerase iv .

Biochemical Pathways

Given its potential antibacterial activity, it may disrupt dna replication in bacteria, leading to cell death .

Pharmacokinetics

A pharmacokinetic profile provided by ambeed suggests that it has high gastrointestinal absorption and is bbb permeant .

Result of Action

Based on its potential antibacterial activity, it may lead to the disruption of dna replication in bacteria, resulting in cell death .

Propriétés

IUPAC Name |

2,7-dichloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTQOZWTYDPEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447654 | |

| Record name | 2,7-dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dichloro-1,8-naphthyridine | |

CAS RN |

55243-02-2 | |

| Record name | 2,7-dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

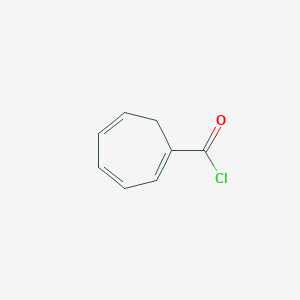

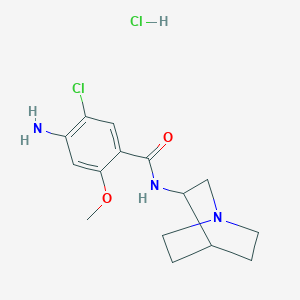

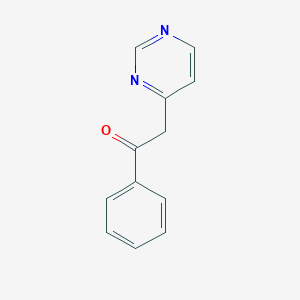

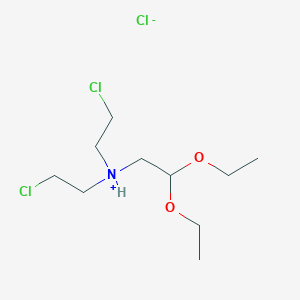

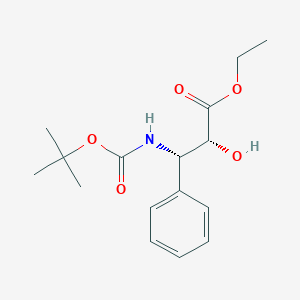

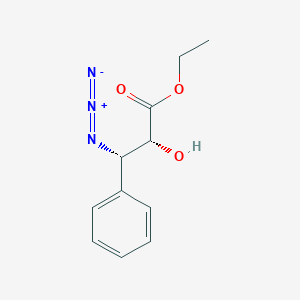

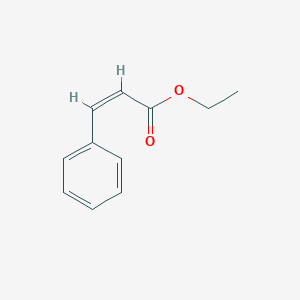

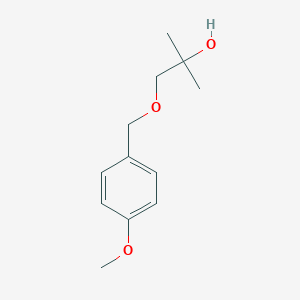

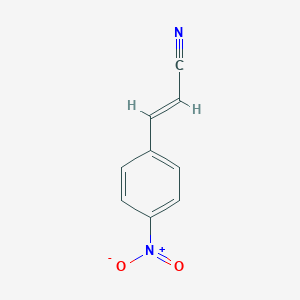

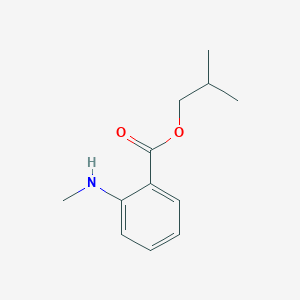

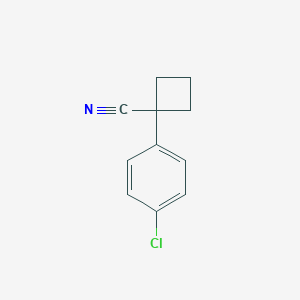

Feasible Synthetic Routes

Q & A

Q1: What are the key structural characteristics of 2,7-Dichloro-1,8-naphthyridine?

A1: 2,7-Dichloro-1,8-naphthyridine is an organic compound with the molecular formula C8H4Cl2N2. While the provided abstracts do not mention specific spectroscopic data, they highlight the presence of two chlorine atoms at the 2 and 7 positions of the 1,8-naphthyridine core. These chlorine atoms are crucial for the compound's reactivity as they can be readily substituted in various reactions, allowing for the synthesis of diverse derivatives.

Q2: How is 2,7-Dichloro-1,8-naphthyridine used in organic synthesis?

A2: 2,7-Dichloro-1,8-naphthyridine serves as a versatile building block in organic synthesis due to its reactivity towards palladium-catalyzed cross-coupling reactions [1, 2, 4]. Specifically, it undergoes Suzuki-Miyaura reactions with aryl and alkenyl boronic acids, yielding 2,7-diaryl or 2,7-dialkenyl-1,8-naphthyridines [2]. Furthermore, it participates in palladium-catalyzed amidation reactions with primary amides, leading to the formation of symmetrical or non-symmetrical 2,7-diamido-1,8-naphthyridines [1]. These reactions showcase the potential of 2,7-Dichloro-1,8-naphthyridine for constructing diversely substituted 1,8-naphthyridine derivatives.

Q3: Can you elaborate on the catalytic applications of 2,7-Dichloro-1,8-naphthyridine derivatives?

A3: While 2,7-Dichloro-1,8-naphthyridine itself doesn't exhibit direct catalytic properties, its derivatives, particularly ruthenium complexes incorporating 1,8-naphthyridine ligands, have shown promising catalytic activity in oxidation reactions [5]. These reactions include the oxidation of alcohols and epoxidation of trans-stilbene. The research suggests that the catalytic activity and selectivity depend on the specific ligands coordinated to the ruthenium center, highlighting the tunability of these systems for specific applications.

Q4: Has 2,7-Dichloro-1,8-naphthyridine been explored in supramolecular chemistry?

A4: Yes, a derivative of 2,7-Dichloro-1,8-naphthyridine, 2,7-bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN), has been investigated as a fluorescent probe for glucopyranoside [3]. BPN selectively binds with octyl glucopyranoside (OGU) through quadruple hydrogen bonding, leading to a significant change in its fluorescence properties. This example demonstrates the potential of 2,7-Dichloro-1,8-naphthyridine derivatives as building blocks for designing molecular sensors and probes.

Q5: Are there any studies on the environmental impact or material compatibility of 2,7-Dichloro-1,8-naphthyridine?

A5: The provided research articles primarily focus on the synthesis and reactivity of 2,7-Dichloro-1,8-naphthyridine and its derivatives. Therefore, information regarding its environmental impact, degradation pathways, material compatibility, or stability under various conditions is not discussed. Further research is needed to assess these aspects comprehensively.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)

![3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B19037.png)